2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide
Description
2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is an α-cyanoacrylamide derivative featuring a furan-2-yl scaffold substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. This compound belongs to a class of molecules explored for diverse biological activities, including antiviral, anti-inflammatory, and enzyme inhibition properties.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)11-3-1-2-9(6-11)13-5-4-12(22-13)7-10(8-19)14(20)21/h1-7H,(H2,20,21)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWLYLJHUAWPFX-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often used in drug design for its bioisosteric properties and ability to form strong hydrogen bonds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
2-Cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamide is a synthetic organic compound with notable structural features, including a cyano group, a trifluoromethyl-substituted phenyl ring, and a furan ring. These characteristics suggest potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C15H9F3N2O2
- Molecular Weight : 308.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The cyano and trifluoromethyl groups enhance lipophilicity, allowing better membrane permeability and interaction with various enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : Its structural components may facilitate binding to receptors, affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 mg/mL |
| S. aureus | 75 mg/mL |
| Pseudomonas aeruginosa | 100 mg/mL |
These findings suggest that the compound may serve as a potential lead for the development of new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through several mechanisms:
- Induction of Apoptosis : It promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell division.
A study reported that at concentrations ranging from 10 to 50 µM, the compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer therapeutic.
Case Study 1: Antibacterial Activity
In a comparative study involving several derivatives of furan compounds, this compound was highlighted for its superior antibacterial activity against multidrug-resistant strains. The study utilized agar diffusion methods to assess efficacy, confirming its potential as a novel antibiotic candidate.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer effects of this compound demonstrated that it significantly reduced tumor growth in xenograft models of breast cancer. The treatment resulted in a marked decrease in tumor size compared to control groups, underscoring its therapeutic potential.
Comparison with Similar Compounds
Structural Variations
The target compound’s key structural features include:
- Furan substitution : A 3-(trifluoromethyl)phenyl group at the furan’s 5-position.
- Amide group : A free acrylamide (-NH₂) at the α-position.
Analog comparisons (Table 1):
Physicochemical Properties
- Metabolic Stability : CF₃ groups resist oxidative metabolism, improving half-life over methyl or nitro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
